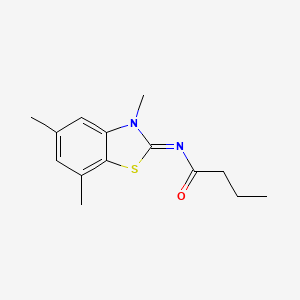

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

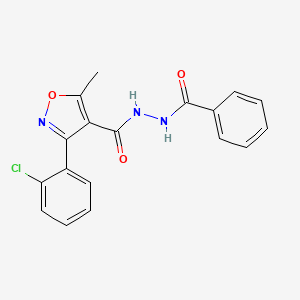

“N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide” is a chemical compound with the molecular formula C14H18N2OS and a molecular weight of 262.37. It is a derivative of benzothiazole, a class of compounds that have a wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa has also been reported .科学的研究の応用

Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment

Benzothiazole derivatives have shown promising results as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes. A study synthesized and evaluated derivatives incorporating the benzothiazole group, finding potent DPP-IV inhibitory activity. Such compounds could reduce blood glucose excursion in an oral glucose tolerance test, indicating their potential in diabetes management (Nitta et al., 2008).

Catalysis and Organic Synthesis

Benzothiazolylidene complexes have been identified as efficient catalysts in Heck coupling reactions. The synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes showcased their activities toward such reactions, providing a valuable tool in organic synthesis (Yen et al., 2006).

Luminescent Materials for White Light Emission

Research into benzothiazole derivatives has also extended into materials science, where their luminescent properties have been exploited. One study developed benzothiazole derivatives that exhibit bright blue-violet, green, and orange emission, which, when combined, can produce white light. This discovery opens avenues for the development of white-light-emitting devices and materials (Lu et al., 2017).

Anticonvulsant Hybrid Molecules

In pharmacology, benzothiazole derivatives have been merged with other chemical structures to create hybrid anticonvulsant agents. These hybrids combine features from known antiepileptic drugs, showing broad spectra of activity in preclinical models. Such studies suggest the potential of benzothiazole derivatives in developing new treatments for epilepsy (Kamiński et al., 2015).

Antimicrobial and Anti-inflammatory Agents

Additionally, benzothiazole compounds have been synthesized for their antimicrobial and anti-inflammatory properties. A study on new N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, demonstrating the versatile therapeutic potential of benzothiazole derivatives (Zablotskaya et al., 2013).

作用機序

Mode of Action

It is known that similar compounds, such as 3-formylchromones and 2-aminobenzothiazoles, form corresponding imines . This suggests that (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to exhibit cytotoxic and antibacterial activities , suggesting that this compound may also interfere with cellular processes and pathways related to cell growth and bacterial survival.

Result of Action

Related compounds have been shown to exhibit cytotoxic and antibacterial activities , suggesting that this compound may also have similar effects.

Action Environment

It is known that the formation of imines from similar compounds is solvent-dependent , suggesting that the action of this compound may also be influenced by the environment in which it is used.

特性

IUPAC Name |

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-5-6-12(17)15-14-16(4)11-8-9(2)7-10(3)13(11)18-14/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGYNJSAGGIVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)

![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2905063.png)

![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)

![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)